5-(1-Fluorocyclopropyl)-1-methyl-1H-pyrazole
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Overview
Description
5-(1-Fluorocyclopropyl)-1-methyl-1H-pyrazole is a compound that has garnered interest in various fields of scientific research due to its unique structural features and potential applications. The presence of a fluorocyclopropyl group in its structure imparts distinct physicochemical properties, making it a valuable compound for further exploration.
Preparation Methods
Synthetic Routes and Reaction Conditions
This method utilizes a bench-stable (1-fluorocyclopropyl)metalloid reagent, which reacts with aryl halides under mild conditions to form the desired product . The reaction conditions often include the use of palladium catalysts, such as Pd(PPh3)4, and bases like potassium carbonate in an appropriate solvent, such as dimethylformamide (DMF).
Industrial Production Methods
While specific industrial production methods for 5-(1-Fluorocyclopropyl)-1-methyl-1H-pyrazole are not extensively documented, the scalability of the palladium-catalyzed cross-coupling reaction suggests that it can be adapted for large-scale production. The use of readily available reagents and mild reaction conditions further supports its potential for industrial synthesis.
Chemical Reactions Analysis
Types of Reactions
5-(1-Fluorocyclopropyl)-1-methyl-1H-pyrazole undergoes various chemical reactions, including:
Substitution Reactions: The fluorocyclopropyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these transformations are less commonly reported.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents like DMF or acetonitrile.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents such as lithium aluminum hydride can be used, depending on the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amino-substituted pyrazole derivative.
Scientific Research Applications
5-(1-Fluorocyclopropyl)-1-methyl-1H-pyrazole has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of fluorinated compounds.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and biological pathways.
Industry: Used in the development of agrochemicals and materials science due to its stability and reactivity.
Mechanism of Action
The mechanism by which 5-(1-Fluorocyclopropyl)-1-methyl-1H-pyrazole exerts its effects is primarily through its interaction with molecular targets, such as enzymes or receptors. The fluorocyclopropyl group can modulate the compound’s conformation, pKa, and lipophilicity, influencing its binding affinity and selectivity . These interactions can lead to the modulation of specific biological pathways, making it a valuable tool in biochemical research.
Comparison with Similar Compounds
Similar Compounds
- 5-(1-Chlorocyclopropyl)-1-methyl-1H-pyrazole
- 5-(1-Bromocyclopropyl)-1-methyl-1H-pyrazole
- 5-(1-Iodocyclopropyl)-1-methyl-1H-pyrazole
Uniqueness
The presence of the fluorocyclopropyl group in 5-(1-Fluorocyclopropyl)-1-methyl-1H-pyrazole imparts unique properties compared to its halogenated analogs.
Properties
CAS No. |
2055841-01-3 |
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Molecular Formula |
C7H9FN2 |
Molecular Weight |
140.16 g/mol |
IUPAC Name |
5-(1-fluorocyclopropyl)-1-methylpyrazole |
InChI |
InChI=1S/C7H9FN2/c1-10-6(2-5-9-10)7(8)3-4-7/h2,5H,3-4H2,1H3 |
InChI Key |
MLPFVJKXCIOJDM-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=CC=N1)C2(CC2)F |
Origin of Product |
United States |
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